N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a triazine ring fused with a benzene ring, a thiophene ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminobenzoic acid, thiophene-2-carboxylic acid, and cyclopentanecarboxylic acid.
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving 4-aminobenzoic acid and a suitable nitrile under acidic conditions.
Coupling Reactions: The triazine intermediate is then coupled with an ethylating agent to introduce the ethyl group.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the cyclopentanecarboxylic acid and the triazine intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the triazine ring, potentially using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Electronics: Use in the development of organic semiconductors or other electronic materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine ring can interact with nucleophilic sites on proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(phenyl)cyclopentanecarboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide imparts unique electronic properties, making it more suitable for applications in materials science and electronics compared to its analogs with phenyl or furan rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-17-14-6-1-2-7-15(14)21-22-23(17)12-11-20-18(25)19(9-3-4-10-19)16-8-5-13-26-16/h1-2,5-8,13H,3-4,9-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWMNXZRUQCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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